molecular formula C13H14FN3O3S B2903873 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-44-2

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Katalognummer B2903873
CAS-Nummer: 1021219-44-2
Molekulargewicht: 311.33
InChI-Schlüssel: FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammatory disease research, this compound A has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. In cardiovascular disease research, this compound A has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cardiac function.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer research, this compound A has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disease research, this compound A has been shown to reduce inflammation, inhibit cytokine production, and improve joint swelling and pain. In cardiovascular disease research, this compound A has been shown to improve cardiac function, reduce myocardial infarction size, and improve endothelial function.

Vorteile Und Einschränkungen Für Laborexperimente

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, its limitations include its low bioavailability and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A, including its potential therapeutic applications in other diseases, its optimization for improved pharmacokinetics and toxicity, and its development as a drug candidate for clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential interactions with other signaling pathways.

Synthesemethoden

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-aminopyridazine to form 4-fluoro-3-methyl-N-(2-pyridazinyl)benzenesulfonamide. This compound is then reacted with ethylene oxide to produce this compound, also known as this compound A.

Wissenschaftliche Forschungsanwendungen

4-fluoro-3-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disease research, this compound A has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis. In cardiovascular disease research, this compound A has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure.

Eigenschaften

IUPAC Name

4-fluoro-3-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c1-10-9-11(4-5-12(10)14)21(19,20)16-7-8-17-13(18)3-2-6-15-17/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXWAGLVXQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.